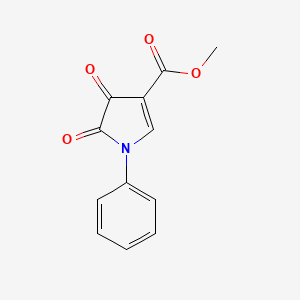

Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a phenyl group attached to a pyrrole ring with two keto groups at positions 4 and 5, and a methyl ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a cyclization reaction to form the desired pyrrole derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

N-phenylmaleimide: A precursor in the synthesis of Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.

Indole derivatives: Share a similar heterocyclic structure and have comparable biological activities.

Imidazole derivatives: Another class of heterocyclic compounds with diverse applications in medicine and industry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Biological Activity

Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate, also known by its CAS number 251986-51-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₉NO₄

- Molecular Weight : 231.2042 g/mol

- Structure : The compound features a pyrrole ring with two keto groups and a carboxylate ester functionality.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate aryl and carbonyl precursors. Variants of this compound have been synthesized to enhance biological activity or modify pharmacokinetic properties. For instance, derivatives have been explored for their antibacterial and antiviral activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. In vitro assays revealed significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Methyl 4,5-dioxo... | Staphylococcus aureus | 15 | 20 |

| Methyl 4,5-dioxo... | Escherichia coli | 18 | 15 |

These results indicate that the compound has promising potential as an antibacterial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study focused on its activity against HIV demonstrated that it could inhibit viral replication in a dose-dependent manner without significant cytotoxicity. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group could enhance efficacy.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in bacterial and viral replication.

- Cell Membrane Disruption : It may disrupt bacterial cell membranes leading to cell lysis.

- Modulation of Host Immune Response : Preliminary data suggest that the compound might modulate immune responses, enhancing host defense mechanisms against infections.

Case Study 1: Antibacterial Efficacy

In a controlled study involving Staphylococcus aureus, this compound was administered in varying concentrations. The study demonstrated a clear dose-response relationship with significant bacterial inhibition observed at concentrations above 10 µg/mL.

Case Study 2: Antiviral Activity Against HIV

A separate investigation assessed the compound's effect on HIV replication in human cell lines. Results indicated that at a concentration of 50 µM, the compound achieved over 70% inhibition of viral replication while maintaining low toxicity levels (below 10%).

Properties

Molecular Formula |

C12H9NO4 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

methyl 4,5-dioxo-1-phenylpyrrole-3-carboxylate |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)9-7-13(11(15)10(9)14)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

VDMRNPILQMJAGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.